molecular formula C12H15N3 B1336762 3-(4-Methylpiperazin-1-yl)benzonitrile CAS No. 204078-35-3

3-(4-Methylpiperazin-1-yl)benzonitrile

Cat. No. B1336762
CAS RN: 204078-35-3
M. Wt: 201.27 g/mol
InChI Key: OLELRAIMBYZQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylpiperazin-1-yl)benzonitrile (MPB) is a chemical compound that has been studied for its potential use in various scientific research applications. MPB is a heterocyclic compound, meaning it consists of at least two different types of atoms in its chemical structure. This compound has been studied for its potential use in the synthesis of a wide variety of compounds, as well as its potential biochemical and physiological effects.

Scientific Research Applications

Antimycobacterial Agents

3-(4-Methylpiperazin-1-yl)benzonitrile derivatives have been synthesized and shown significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The synthesis involved an efficient palladium-catalyzed C-C Suzuki coupling, resulting in compounds with profound activity and low toxicity towards mammalian cells, particularly the nicotinonitrile substituted s-triazine analogs. These findings suggest a potential pathway for developing new antimycobacterial agents (Patel, Chikhalia, & Kumari, 2014).

HCV Inhibitors

Starting from a modest HCV inhibitor identified through screening, chemical optimization led to the development of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives with significantly increased antiviral activity against HCV. One such compound, L0909, demonstrated high efficacy in inhibiting HCV replication by acting on the HCV entry stage, showing sensitivity to clinical resistant HCV mutants and synergistic effects with clinical drugs. L0909’s oral availability and low toxicity make it a promising candidate for HCV entry inhibition, offering potential for single or combinational therapeutic applications (Jiang et al., 2020).

Safety and Hazards

3-(4-Methylpiperazin-1-yl)benzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-14-5-7-15(8-6-14)12-4-2-3-11(9-12)10-13/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLELRAIMBYZQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428189
Record name 3-(4-methylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204078-35-3
Record name 3-(4-methylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 17, the title compound was synthesized from 3-fluorobenzonitrile and 1-methylpiperazine.
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